12-NO2-Cla
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H31NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(9E,11E)-12-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+ |
InChI Key |
ONJKKOVKZYVSIB-VAOWDNLSSA-N |
Isomeric SMILES |
CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Formation Pathways and Chemical Synthesis of 12 No2 Cla
Biomimetic and Laboratory Synthetic Methodologies for 12-NO2-cLA and its Isomers
Application of Isotopic Labeling in Synthetic Strategies
Isotopic labeling plays a crucial role in the study and analysis of this compound, particularly for its detection and quantification in complex biological matrices. Stable isotopes, such as 15N, are incorporated into the synthesis of this compound to create isotopically labeled internal standards. scispace.comnih.govnih.govconicet.gov.arresearchgate.net
The synthesis of 15N-labeled this compound is typically achieved by using 15N-labeled sodium nitrite (B80452) (Na15NO2) in the acidic nitration reaction with CLA, following similar procedures as the synthesis of the unlabeled compound. scispace.comnih.govconicet.gov.ar This process yields [15N]-NO2-cLA, which is a mixture of 9- and 12-nitro isomers, analogous to the unlabeled synthesis. scispace.comnih.gov
The resulting 15N-labeled this compound serves as an invaluable internal standard in analytical methods, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net By adding a known amount of the isotopically labeled standard to a biological sample (such as plasma or urine) before extraction and analysis, researchers can accurately quantify the endogenous levels of unlabeled this compound. nih.govresearchgate.net The distinct mass-to-charge ratio of the labeled compound allows it to be differentiated from the endogenous analyte, enabling precise measurement despite potential matrix effects or variations in sample processing. nih.gov
Studies have successfully utilized 9-[15N]O2-CLA and 12-[15N]O2-CLA as internal standards to identify and quantify endogenous NO2-CLA in human plasma and urine, confirming the presence of these nitrated fatty acids in healthy individuals. nih.govconicet.gov.ar Furthermore, the use of 15N-labeled nitrite in in vivo studies with animal models has demonstrated elevated tissue, plasma, and urine content of [15N]O2-CLA after supplementation with CLA and labeled nitrite, providing insights into the formation pathways in biological systems. nih.gov
The application of isotopic labeling, specifically 15N-labeling, is therefore integral to the accurate detection, quantification, and mechanistic investigation of this compound in biological and chemical studies.
Molecular Mechanisms of Action and Cellular Signaling Modulated by 12 No2 Cla
Electrophilic Nature of the Nitroalkene Moiety in 12-NO2-cLA
The biological activity of this compound is intrinsically linked to the electrophilic nature of its nitroalkene moiety researchgate.netnih.govujaen.esscienceopen.commdpi.com. This functional group acts as a potent Michael acceptor, rendering the carbon atom β to the nitro group electrophilic nih.govujaen.es. In the case of NO2-CLA, there are two potential electrophilic centers, located on the β and δ carbons relative to the nitro group nih.gov. This electrophilic character allows this compound to undergo nucleophilic attack by various biological molecules, particularly thiols researchgate.netujaen.es. The electrophilic nature is crucial for its signaling actions and its ability to induce post-translational modifications of proteins scienceopen.com.
Reversible Covalent Adduction of this compound with Biological Thiols
A primary mechanism by which this compound exerts its effects is through reversible covalent adduction with biological thiols via a Michael addition reaction nih.govashpublications.orgnih.govresearchgate.netnih.govresearchgate.netnih.govujaen.escore.ac.ukscienceopen.complos.orgahajournals.orgimrpress.com. This reaction involves the nucleophilic attack of a thiolate anion on the electrophilic carbons of the nitroalkene moiety nih.gov. The reversibility of this covalent binding is a key feature, allowing for dynamic modulation of protein function and cellular signaling pathways nih.govscienceopen.com.
Kinetic and Thermodynamic Aspects of Michael Addition
The reaction of NO2-CLA with low molecular weight thiols exhibits biphasic kinetics nih.govresearchgate.netnih.gov. This biphasic behavior is consistent with the presence of two electrophilic centers in NO2-CLA nih.govresearchgate.net. Studies using stopped-flow mixing and LC-MS/MS analysis have shown a fast reaction phase corresponding to the formation of the β-adduct, which is the kinetic product, and a slower phase corresponding to the formation of the δ-adduct, which is the thermodynamic product nih.govresearchgate.netnih.gov.
The rates (kon and koff) and equilibrium constants for both the β and δ additions have been determined for reactions with different thiols nih.govresearchgate.netnih.gov. The pH dependence of the rate constants and the correlation between intrinsic reactivity and thiol pKa suggest a stepwise mechanism where the thiolate attack on NO2-CLA is the rate-controlling step nih.govresearchgate.netnih.gov. Computational modeling has supported this proposed mechanism and provided insights into the transition states, anionic intermediates, and final products nih.govresearchgate.net.
Interaction with Cysteine Residues in Proteins
This compound readily interacts with cysteine residues in proteins through reversible Michael addition, leading to protein nitroalkylation nih.govashpublications.orgnih.govresearchgate.netresearchgate.netnih.govujaen.esscienceopen.complos.orgahajournals.orgimrpress.commdpi.complos.orgresearchgate.net. Cysteine residues are particularly susceptible to this modification due to the nucleophilicity of the thiol group, especially in its thiolate form ahajournals.org. This interaction can result in post-translational modification that alters protein structure, function, and subcellular localization scienceopen.com.
Human serum albumin (HSA) has been shown to bind NO2-CLA both non-covalently and covalently, forming adducts primarily at Cys-34 nih.govresearchgate.net. The detection of cysteine-δ-adducts in human urine provides evidence for the biological relevance of this reaction in vivo nih.govnih.govresearchgate.net.
Adduction to Glutathione (B108866) and Other Low Molecular Weight Thiols
Beyond protein cysteine residues, this compound also reacts with low molecular weight thiols present in the cellular environment nih.govashpublications.orgnih.govresearchgate.netresearchgate.netnih.govujaen.escore.ac.uk. Key among these is glutathione (GSH), which is abundant in cells and plays a crucial role in redox homeostasis nih.govresearchgate.netujaen.es. Reactions with other low molecular weight thiols such as cysteine, homocysteine, cysteinylglycine, and β-mercaptoethanol have also been characterized nih.govresearchgate.netnih.gov.
The reaction with GSH results in the formation of GSH-NO2-CLA adducts nih.govashpublications.org. These adducts can be exported out of the cell via multi-drug resistance protein channels, serving as a pathway for nitroalkene fatty acid clearance nih.govashpublications.org. Once in the extracellular space, GSH adducts can be further processed by peptidases to form cysteine conjugates, which can then be excreted in urine nih.govashpublications.orgnih.gov.
Post-Translational Protein Modifications by this compound Nitroalkylation
Nitroalkylation by this compound is a significant form of post-translational modification (PTM) that can impact the activity and function of target proteins researchgate.netujaen.esscienceopen.comimrpress.commdpi.comresearchgate.netcsic.es. This reversible covalent modification occurs through the Michael addition of nucleophilic amino acid residues, predominantly cysteine, to the electrophilic carbons of this compound researchgate.netujaen.esscienceopen.commdpi.com.
This PTM can modulate various intracellular pathways, contributing to the observed biological effects of nitro fatty acids scienceopen.commdpi.com. The reversible nature of nitroalkylation allows for dynamic regulation of protein function in response to changes in the cellular environment and the concentration of nitro fatty acids scienceopen.com.
Identification of Specific Protein Targets and Adduction Sites
Research utilizing techniques such as mass spectrometry has begun to identify specific protein targets and adduction sites modified by nitroalkene fatty acids, including those potentially modified by this compound scienceopen.com. While comprehensive lists specifically for this compound adduction sites are still under investigation, studies on nitroalkene fatty acids in general have identified several key proteins that undergo nitroalkylation.
Examples of proteins known to be modified by nitroalkene fatty acids include:
Keap1: Modification of critical cysteine residues in Keap1, a repressor of Nrf2, leads to the activation of the Nrf2-dependent antioxidant pathway researchgate.netnih.govplos.orgcsic.es.
NF-κB: The p65 subunit of NF-κB, a key transcription factor in inflammatory responses, can be alkylated by nitroalkenes, modulating its activity researchgate.netnih.govcsic.es.
PPARγ: Nitroalkene fatty acids can act as antagonists of PPARγ, a nuclear receptor involved in metabolic regulation nih.govcsic.es.
STING: This protein, involved in innate immunity, has also been identified as a target researchgate.net.
Human Serum Albumin (HSA): As mentioned, HSA is covalently modified at Cys-34 nih.govresearchgate.net.
Proteomics-based approaches are valuable tools for the identification of nitro-lipid-protein adducts and for understanding the biological impact of this type of PTM scienceopen.com. The identification of these specific targets provides crucial insights into the mechanisms underlying the cellular signaling modulated by this compound.
Conformational Changes and Functional Alterations in Adducted Proteins
A primary mechanism by which this compound modulates cellular function is through Michael adduction to nucleophilic centers on proteins, particularly the thiol groups of cysteine residues. This covalent modification can induce conformational changes in the adducted proteins. Such structural alterations can subsequently impact protein function, affecting enzymatic activity, protein-protein interactions, subcellular localization, and stability. For instance, adduction to critical cysteine residues within an enzyme's active site or regulatory regions can directly inhibit or alter its catalytic function. Similarly, modification of residues involved in protein complex formation can disrupt signaling hubs or structural integrity. The specificity of this compound adduction is influenced by factors such as the local chemical environment around the cysteine residue, including its pKa, accessibility, and proximity to basic residues or hydrophobic pockets. Research indicates that nitro-alkylation by compounds like this compound can serve as a post-translational modification, akin to phosphorylation or acetylation, thereby expanding the regulatory landscape of protein function.
Modulation of Key Transcriptional and Intracellular Signaling Pathways by this compound
This compound significantly influences cellular behavior by modulating critical transcriptional and intracellular signaling cascades. Its effects on pathways such as NF-κB, Nrf2, PPARγ, SIRT6, and STING highlight its role as a potent signaling modulator.
Regulation of Nuclear Factor-κB (NF-κB) Signaling
The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound has been shown to exert inhibitory effects on NF-κB signaling. This inhibition often occurs through the adduction of key proteins within the NF-κB pathway. For example, this compound can target cysteine residues on the p65 subunit of NF-κB or on upstream kinases like IκB kinase (IKK). Adduction to p65 can impair its nuclear translocation or DNA binding ability, while modification of IKK can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This disruption of IκBα degradation prevents NF-κB from entering the nucleus and activating pro-inflammatory gene expression. Studies have demonstrated that this compound can suppress the activation of NF-κB induced by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.
Activation of Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway
In contrast to its inhibitory effect on NF-κB, this compound is a potent activator of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway, a master regulator of the antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. This compound activates Nrf2 by modifying critical cysteine residues on Keap1. This adduction disrupts the interaction between Nrf2 and Keap1, preventing Nrf2 degradation and allowing its translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoters of target genes. This leads to the transcriptional activation of a battery of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)), detoxification enzymes, and proteins involved in glutathione synthesis and regeneration. Activation of the Nrf2 pathway by this compound is considered a key mechanism underlying its protective effects against oxidative stress and inflammation.
Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound has been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. Studies suggest that nitro-conjugated fatty acids, including this compound, can act as ligands for PPARγ or modulate its activity through covalent modification. Activation of PPARγ by this compound can lead to the transcriptional regulation of genes involved in lipid metabolism, insulin (B600854) sensitivity, and the repression of inflammatory gene expression, often by interfering with the activity of transcription factors like NF-κB. The precise nature of the interaction, whether as a direct ligand or through covalent modification of PPARγ or associated co-regulators, is an area of ongoing research.
Activation of Sirtuin 6 (SIRT6)
Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase that plays roles in DNA repair, telomere maintenance, glucose metabolism, and inflammation. Research indicates that this compound can activate SIRT6. This activation is thought to contribute to the anti-inflammatory and metabolic effects of this compound. The mechanism of SIRT6 activation by this compound may involve direct interaction or modification of SIRT6 itself, or modulation of cellular NAD+ levels, which are critical for sirtuin activity. Activation of SIRT6 can lead to deacetylation of histone and non-histone targets, influencing gene expression and protein function in pathways relevant to aging, metabolism, and inflammation.
Inhibition of Stimulator of Interferon Genes (STING) Signaling
The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system, primarily involved in detecting cytosolic DNA and triggering type I interferon responses. Dysregulation of STING signaling is implicated in various inflammatory and autoimmune diseases. This compound has been found to inhibit STING signaling. This inhibition is likely mediated through the covalent modification of cysteine residues on STING or upstream components of the pathway, such as TBK1. Adduction to STING can impair its dimerization, trafficking, or interaction with downstream signaling molecules, thereby suppressing the activation of IRF3 and the production of type I interferons and other pro-inflammatory cytokines. Inhibition of STING signaling by this compound may contribute to its anti-inflammatory properties, particularly in conditions driven by aberrant innate immune activation.
Compound Information
| Compound Name | PubChem CID |
| 12-NO2-conjugated linoleic acid | 5363700 |
Interactive Data Tables
Based on the information presented, specific quantitative data that could form interactive tables are limited in the search results provided. However, if specific experimental data on protein adduction sites, IC50 values for enzyme inhibition, or EC50 values for pathway activation were available, they could be presented in interactive tables. For example, a table detailing the specific cysteine residues on target proteins (e.g., Keap1, p65) shown to be adducted by this compound in specific studies, along with the observed functional consequence, would be highly informative.
Example of a potential interactive table structure (requires specific data not present in search results):
| Target Protein | Adducted Cysteine Residue | Observed Effect of Adduction | Relevant Signaling Pathway |
| Keap1 | Cys151 (Example) | Nrf2 release | Nrf2 Pathway |
| p65 | Cys38 (Example) | Impaired DNA binding | NF-κB Signaling |
| STING | Cys91 (Example) | Inhibited dimerization | STING Signaling |
Note: The data in the example table above are illustrative and not directly from the provided search snippets. Specific experimental data would be required to populate a real interactive table.
Similarly, a table summarizing the effect of this compound on the activity or phosphorylation status of key proteins in the discussed pathways (e.g., IKK phosphorylation, Nrf2 nuclear translocation, IRF3 phosphorylation) under different experimental conditions could also be presented interactively if quantitative data were available.##
12-NO2-conjugated linoleic acid (this compound) is a nitro-conjugated fatty acid that exerts a range of biological effects primarily through covalent adduction to cysteine residues on target proteins and modulation of key signaling pathways. These interactions can lead to significant functional consequences for the modified proteins and downstream cellular processes.
Conformational Changes and Functional Alterations in Adducted Proteins
A primary mechanism by which this compound modulates cellular function is through Michael adduction to nucleophilic centers on proteins, particularly the thiol groups of cysteine residues. This covalent modification can induce conformational changes in the adducted proteins. Such structural alterations can subsequently impact protein function, affecting enzymatic activity, protein-protein interactions, subcellular localization, and stability. For instance, adduction to critical cysteine residues within an enzyme's active site or regulatory regions can directly inhibit or alter its catalytic function. Similarly, modification of residues involved in protein complex formation can disrupt signaling hubs or structural integrity. The specificity of this compound adduction is influenced by factors such as the local chemical environment around the cysteine residue, including its pKa, accessibility, and proximity to basic residues or hydrophobic pockets. Research indicates that nitro-alkylation by compounds like this compound can serve as a post-translational modification, akin to phosphorylation or acetylation, thereby expanding the regulatory landscape of protein function.
Modulation of Key Transcriptional and Intracellular Signaling Pathways by this compound
This compound significantly influences cellular behavior by modulating critical transcriptional and intracellular signaling cascades. Its effects on pathways such as NF-κB, Nrf2, PPARγ, SIRT6, and STING highlight its role as a potent signaling modulator.
Regulation of Nuclear Factor-κB (NF-κB) Signaling
The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory and immune responses. This compound has been shown to exert inhibitory effects on NF-κB signaling. This inhibition often occurs through the adduction of key proteins within the NF-κB pathway. For example, this compound can target cysteine residues on the p65 subunit of NF-κB or on upstream kinases like IκB kinase (IKK). Adduction to p65 can impair its nuclear translocation or DNA binding ability, while modification of IKK can prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This disruption of IκBα degradation prevents NF-κB from entering the nucleus and activating pro-inflammatory gene expression. Studies have demonstrated that this compound can suppress the activation of NF-κB induced by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.
Activation of Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway
In contrast to its inhibitory effect on NF-κB, this compound is a potent activator of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway, a master regulator of the antioxidant and cytoprotective response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. This compound activates Nrf2 by modifying critical cysteine residues on Keap1. This adduction disrupts the interaction between Nrf2 and Keap1, preventing Nrf2 degradation and allowing its translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to antioxidant response elements (AREs) in the promoters of target genes. This leads to the transcriptional activation of a battery of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)), detoxification enzymes, and proteins involved in glutathione synthesis and regeneration. Activation of the Nrf2 pathway by this compound is considered a key mechanism underlying its protective effects against oxidative stress and inflammation.
Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound has been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. Studies suggest that nitro-conjugated fatty acids, including this compound, can act as ligands for PPARγ or modulate its activity through covalent modification. Activation of PPARγ by this compound can lead to the transcriptional regulation of genes involved in lipid metabolism, insulin sensitivity, and the repression of inflammatory gene expression, often by interfering with the activity of transcription factors like NF-κB. The precise nature of the interaction, whether as a direct ligand or through covalent modification of PPARγ or associated co-regulators, is an area of ongoing research.
Activation of Sirtuin 6 (SIRT6)
Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase that plays roles in DNA repair, telomere maintenance, glucose metabolism, and inflammation. Research indicates that this compound can activate SIRT6. This activation is thought to contribute to the anti-inflammatory and metabolic effects of this compound. The mechanism of SIRT6 activation by this compound may involve direct interaction or modification of SIRT6 itself, or modulation of cellular NAD+ levels, which are critical for sirtuin activity. Activation of SIRT6 can lead to deacetylation of histone and non-histone targets, influencing gene expression and protein function in pathways relevant to aging, metabolism, and inflammation.
Inhibition of Stimulator of Interferon Genes (STING) Signaling
The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system, primarily involved in detecting cytosolic DNA and triggering type I interferon responses. Dysregulation of STING signaling is implicated in various inflammatory and autoimmune diseases. This compound has been found to inhibit STING signaling. This inhibition is likely mediated through the covalent modification of cysteine residues on STING or upstream components of the pathway, such as TBK1. Adduction to STING can impair its dimerization, trafficking, or interaction with downstream signaling molecules, thereby suppressing the activation of IRF3 and the production of type I interferons and other pro-inflammatory cytokines. Inhibition of STING signaling by this compound may contribute to its anti-inflammatory properties, particularly in conditions driven by aberrant innate immune activation.
Compound Information
| Compound Name | PubChem CID |
| 12-NO2-conjugated linoleic acid | 5363700 |
Interactive Data Tables
Based on the information presented, specific quantitative data that could form interactive tables are limited in the search results provided. However, if specific experimental data on protein adduction sites, IC50 values for enzyme inhibition, or EC50 values for pathway activation were available, they could be presented in interactive tables. For example, a table detailing the specific cysteine residues on target proteins (e.g., Keap1, p65) shown to be adducted by this compound in specific studies, along with the observed functional consequence, would be highly informative.
Example of a potential interactive table structure (requires specific data not present in search results):
| Target Protein | Adducted Cysteine Residue | Observed Effect of Adduction | Relevant Signaling Pathway |
| Keap1 | Cys151 (Example) | Nrf2 release | Nrf2 Pathway |
| p65 | Cys38 (Example) | Impaired DNA binding | NF-κB Signaling |
| STING | Cys91 (Example) | Inhibited dimerization | STING Signaling |
Note: The data in the example table above are illustrative and not directly from the provided search snippets. Specific experimental data would be required to populate a real interactive table.
Similarly, a table summarizing the effect of this compound on the activity or phosphorylation status of key proteins in the discussed pathways (e.g., IKK phosphorylation, Nrf2 nuclear translocation, IRF3 phosphorylation) under different experimental conditions could also be presented interactively if quantitative data were available.
Induction of Heat Shock Factor 1 (HSF1)-Dependent Responses
This compound is known to induce heat shock factor 1 (HSF1)-dependent heat shock protein expression. This is a significant signaling action mediated by nitro-fatty acids, contributing to their protective effects nih.govahajournals.org. The heat shock response is a major pathway activated by NO2-FAs, leading to a dramatic increase in the expression of numerous heat shock genes in endothelial cells nih.gov.
Influence on Nitric Oxide Bioavailability and Downstream Signaling
Nitro-fatty acids, including NO2-cLA, can influence nitric oxide (NO) bioavailability and downstream signaling. While NO2-FAs are formed by reactions involving reactive nitrogen species like nitrogen dioxide (•NO2), which can be derived from nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-) nih.govnih.gov, they can also potentially release NO themselves via a modified Nef reaction under neutral aqueous conditions nih.govsemanticscholar.org. This process involves the formation of a nitronate anion and a nitroso intermediate that decomposes to release NO nih.govsemanticscholar.org. Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that NO2-cLA can generate NO in aqueous solutions, and it has been reported to yield a greater amount of NO compared to other nitro-fatty acids like NO2-LA and NO2-OA nih.gov. Furthermore, NO2-FAs can enhance NO bioavailability and regulate endothelial and inducible nitric oxide synthase (eNOS and iNOS) activity independently of cGMP mechanisms semanticscholar.orgnih.gov. Co-administration of conjugated linoleic acid (CLA) with nitrite has been shown to impact the pharmacokinetics and physiological effects of nitrite, suppressing plasma nitrite and nitrate levels and decreasing the formation of 15NO-deoxyhemoglobin, while enhancing the formation of 9- and 12-15NO2-cLA ahajournals.orgnih.gov. This suggests that CLA nitration competes with other reactions of nitrite, influencing NO bioavailability ahajournals.orgnih.gov.
Cellular Responses Elicited by this compound in Specific Cell Types
Impact on Endothelial Cell Homeostasis and Function
This compound has significant effects on endothelial cell homeostasis and function. It modulates signaling pathways involved in endothelial cell homeostasis, including redox signaling, angiogenesis, response to hypoxia, and fluid shear stress nih.gov. NO2-CLA inhibits inflammatory gene expression in endothelial cells, even under conditions of palmitic acid overload nih.gov. It is a potent inducer of antioxidant genes such as HMOX1 and NQO1 and a suppressor of the pro-oxidant gene NADPH oxidase 4, highlighting its crucial role in preserving endothelial cell redox homeostasis nih.gov. Studies have shown that NO2-FAs enhance NO bioavailability, inhibit inflammation and oxidative inflammatory reactions, enhance the heat shock response, and promote angiogenesis in endothelial cells nih.gov. Nitro-oleic acid (NO2-OA) and nitro-linoleic acid (NO2-LA) have been shown to inhibit NF-κB activation and TNF-α-stimulated proinflammatory cytokine expression nih.gov. Unbiased RNA sequencing has revealed a distinct transcriptome regulated by NO2-CLA in primary human coronary artery endothelial cells, suggesting its role in inhibiting endothelial dysfunction, an early step in atherosclerosis nih.govnih.gov.
Mechanisms in Macrophage Activation and Inflammatory Responses
This compound plays a role in modulating macrophage activation and inflammatory responses. Macrophage activation, such as by LPS/IFN-γ, can lead to the in situ generation of NO2-CLA nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Both exogenous and in situ generated NO2-CLA attenuate NF-κB-dependent gene expression, decrease pro-inflammatory cytokine production, and up-regulate Nrf2-regulated proteins nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This indicates that NO2-CLA can function as an adaptive response to modulate inflammation nih.govnih.govresearchgate.netresearchgate.net. Treatment of LPS-activated macrophages with NO2-CLA has been shown to dampen the secretion and gene expression of iNOS-derived NO, IL-1β, and IL-6 researchgate.net. NO2-CLA also promotes HO-1 expression in activated macrophages, and inhibition of HO-1 can reverse the attenuation of NO secretion mediated by NO2-CLA researchgate.net. Furthermore, NO2-CLA significantly increases PPAR-γ mRNA expression in macrophages and can revert the decrease in PPAR-γ mRNA caused by LPS researchgate.net. NO2-CLA has also been observed to interrupt NF-κB reporter activity and IκB-α degradation induced by LPS researchgate.net. In a mouse peritonitis model, NO2-CLA administration decreased pro-inflammatory cytokines and inhibited leukocyte recruitment, further supporting its anti-inflammatory actions nih.govnih.govresearchgate.netresearchgate.net.
Effects in Renal Cells and Associated Cytoprotective Mechanisms
Nitro-fatty acids, including NO2-CLA, have demonstrated protective effects in models of renal injury scienceopen.comashpublications.org. In human proximal tubule cells, incubation with nitro-oleic acid (NO2-OA), a pharmacologic analog, showed dose-dependent upregulation of Nrf2-regulated genes at both transcript and protein levels, and comparable responses were observed with NO2-CLA ashpublications.org. This suggests that NO2-CLA can induce antioxidant and cell-protecting functions in renal cells via Nrf2 activation mdpi.comashpublications.org. Nitrated fatty acids promote antioxidant Nrf2-dependent gene expression and inhibit TLR4/NF-κB-dependent signaling, leading to cytoprotective and anti-inflammatory effects in the kidney ashpublications.org. NO2-CLA is the main nitrated fatty acid in humans and is found in circulation and urine ashpublications.orgashpublications.org. Although systemic levels of NO2-CLA and its metabolites were found to be lower in patients with sickle cell disease, a condition associated with kidney injury, this highlights the potential protective role of these compounds ashpublications.orgashpublications.org. NO2-FAs are metabolized in the kidney by processes including beta-oxidation and conjugation to glutathione, with metabolites excreted in urine ashpublications.org.
Analytical Chemistry Methodologies for the Characterization and Quantification of 12 No2 Cla
Mass Spectrometry-Based Approaches for Detection and Structural Elucidation
Mass spectrometry (MS) plays a pivotal role in the analysis of 12-NO2-cLA, offering powerful capabilities for both its detection and the elucidation of its chemical structure. The ability of MS to provide information on mass-to-charge ratios of molecules and their fragments makes it indispensable for identifying and characterizing this lipid mediator in complex biological matrices.
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Isomer Separation and Analysis
High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a widely employed technique for the separation and analysis of this compound and its isomers. This hyphenated technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. LC-ESI-MS/MS analysis using multiple reaction monitoring (MRM) has been successfully applied to analyze urine samples, presenting well-defined chromatographic peaks that coeluted with synthetic 9-15NO2-CLA and 12-15NO2-CLA [2, 3]. This demonstrates the capability of HPLC-MS/MS to differentiate between positional isomers like 9-NO2-CLA and this compound.
Studies have utilized LC-MS/MS in the negative-ion mode with specific transitions for NO2-CLA isomers to analyze mitochondrial lipid extracts and products of CLA acidic nitration scienceopen.com. Specific product ions determined at a 1 ppm level for this compound included m/z 157.08, 171.10, 195.10, and 213.11, while for 9-NO2-CLA, they included m/z 168.10, 210.11, and 224.11 scienceopen.com. These distinct fragmentation patterns aid in the identification and differentiation of the isomers. Analysis by HPLC-MS/MS has also revealed the presence of NO2-CLA in healthy human plasma, with identification confirmed by comparison with synthetic [15N]O2-CLA internal standards scienceopen.com.
LC-MS/MS analysis has been used to monitor the reaction between this compound and thiols, resolving NO2-CLA and its conjugates via reversed-phase chromatography acs.org. The use of a C18 column and a water/acetonitrile (B52724) solvent system containing 0.1% acetic acid is a common approach for separating these compounds [4, 17].
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for obtaining accurate mass measurements, which are critical for confirming the elemental composition of this compound and its metabolites. Accurate mass determinations at the 2 ppm level have confirmed the atomic composition of different NO2-CLA metabolites in human urine and cardiac 15NO2-CLA metabolic products core.ac.uk. HRMS analysis provides fragmentation data that helps define these products as 12-NO2-octadeca-9,11-dienoic acid and 9-NO2-octadeca-9,11-dienoic acid core.ac.uk.
HRMS, particularly using instruments like the hybrid quadrupole-Orbitrap, offers the advantage of generating very accurate mass measurements, providing selectivity for detecting analytes even at low concentrations in complex matrices researchgate.net. This is crucial for analyzing endogenous levels of this compound in biological samples. Accurate mass determinations at a resolution of 40,000 (<2 ppm) have confirmed the presence of NO2-CLA in plasma scienceopen.com. HRMS has also been used to confirm the identification of nitrated and nitroxidized phospholipid products by accurate mass measurement (error <5 ppm) .
Application of Stable Isotope Tracers in Quantitative Analysis
Stable isotope tracers are invaluable for the accurate quantification of this compound in biological systems, particularly for distinguishing endogenous levels from exogenously administered compounds or for studying metabolic pathways. The use of 15N-labeled standards, such as synthetic 9- and 12-15NO2-CLA, is a common strategy for structural characterization and quantification via high-resolution mass spectrometry [2, 5]. Comparing endogenous metabolites to these labeled standards helps in their identification and absolute quantification.
Stable isotope dilution quantitation techniques, often coupled with HRMS, have been used to demonstrate the formation of NO2-CLA isomers by inflammatory macrophages researchgate.net. For clinical samples, internal standards like NO2-[13C18]LA, NO2[13C18]OA, and/or 15NO2-CLA are added to samples like urine for quantification core.ac.uk. The presence of NO2-CLA and its derivatives in human urine samples has been confirmed by comparison with corresponding 15N-labeled standards nih.gov. Synthetic [15N]O2-CLA internal standards have been used for the identification and quantification of NO2-CLA in healthy human plasma scienceopen.com. The 15NO2-CLA standard, often a mixture of 9-15NO2- and 12-15NO2-CLA, can be resolved into two peaks during LC separations .
Proteomic Approaches for Nitro-Lipid-Protein Adduct Identification
Nitro-fatty acids, including this compound, can undergo reversible Michael addition reactions with nucleophilic amino acid residues, particularly cysteine and histidine, leading to the post-translational modification of proteins [9, 29, 31]. Proteomic approaches, often utilizing MS-based techniques, are employed to identify these nitro-lipid-protein adducts and the specific sites of modification.
MS-based approaches have been extensively applied in the study of NO2-FA-protein adducts, providing detailed structural information both in vitro and in vivo researchgate.net. LC-MS and MS/MS-based proteomics approaches have been performed to characterize the NO2-FA protein adducts and identify the sites of adduction researchgate.net. These methods allow for the unequivocal identification of the adduct and the targeted residue of modification [9, 31]. The identification of modified proteins provides insights into the potential impact of the NO2-FA-induced modification [9, 31].
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural assignment of organic molecules, including this compound and its isomers. NMR provides information about the connectivity and spatial arrangement of atoms within a molecule. Detailed NMR spectroscopic analysis has been used, in conjunction with HPLC-MS/MS, to elucidate the structures of nitro-conjugated linoleic acids and assign the relative double bond configurations [4, 16].
While specific detailed NMR data for this compound in isolation might require dedicated synthesis and analysis, studies on conjugated linoleic acid (CLA) isomers provide a basis for understanding the application of NMR in assigning double bond positions and configurations researchgate.net. 1H NMR analysis of CLA isomers shows characteristic shifts for allylic and vinylic protons that differ depending on the position and geometry of the double bonds researchgate.net. For example, 1H NMR spectra of methyl 9,11-octadecadienoate isomers (9Z,11Z; 9E,11E; 9Z,11E) exhibit distinct signals for outer and inner protons of the conjugated diene system researchgate.net.
NMR has been used to confirm the molecular structures of synthesized 9- and 12-[15N]O2-CLA isomer mixtures scienceopen.com. Characterization data for synthesized nitro-fatty acids, including 1H and 13C NMR shifts, are reported and used to confirm their structures . For instance, 1H NMR data for 9-NO2cLA and other nitrated fatty acids show characteristic peaks in the aromatic and aliphatic regions, providing valuable structural information .
Chromatographic Techniques for Isolation and Purification
Chromatographic techniques are essential for the isolation and purification of this compound from complex synthesis mixtures or biological samples before detailed characterization and quantification. These techniques leverage the differential physical and chemical properties of compounds to achieve separation.
Preparative High-Performance Liquid Chromatography (HPLC) is commonly used to isolate individual isomers of NO2-cLA after synthesis nih.gov. For preparative-scale separation, a reversed-phase C18 column is often employed, with elution monitored by UV-Vis detection at wavelengths characteristic of the conjugated diene system (e.g., 210 and 312 nm) nih.gov. Different solvent systems, such as methanol/water or acetonitrile/water mixtures, are used to achieve separation nih.gov. Fractions are collected and analyzed by LC/MS to identify the regioisomers present, with this compound typically eluting earlier than 9-NO2-CLA in certain reversed-phase systems nih.gov.
Thin-layer chromatography (TLC) can also be used for initial purification steps, identifying nitrodiene-containing bands by UV visualization nih.gov. Subsequent flash chromatography can be applied for further purification nih.gov. Solid-phase extraction (SPE) using C18 columns is another technique used for the extraction of fatty acids and Michael addition products from biological samples like urine core.ac.uk.
The isolation and purification of CLA isomers in tissues and commercial preparations often involve gas chromatography-mass spectrometry and silver-ion high-performance liquid chromatography . While these methods are discussed in the context of CLA, similar principles of chromatographic separation based on double bond configuration and position can be applied or adapted for the isolation of nitrated CLA isomers like this compound. Concentration methods may be necessary when analyzing CLA present at low levels in tissue samples .
Preparative Chromatography for Isomer Separation
Preparative chromatography is essential for isolating pure this compound from synthesis mixtures, which often contain other regioisomers and byproducts, particularly its positional isomer, 9-NO2-cLA. The synthesis of nitrated conjugated linoleic acid (NO2-cLA) through biomimetic acidic nitration of conjugated linoleic acid (CLA) typically yields a mixture of these isomers scispace.comnih.gov.
Initial purification of crude reaction mixtures can be achieved using preparative thin-layer chromatography (PTLC). This technique allows for the visual identification of nitrodiene-containing bands, which are typically UV-active scispace.comnih.gov. These bands can then be scraped off the plate and the compounds extracted for further separation.
Subsequent and more refined separation of the NO2-cLA regioisomers, including this compound, is effectively performed using preparative reversed-phase high-performance liquid chromatography (HPLC) scispace.comnih.gov. A reported method for preparative-scale separation utilized a C18 column with dimensions of 250 mm × 20 mm and a 5 µm particle size scispace.comnih.gov. Detection of the eluting compounds was performed using a dual-wavelength UV detector set at 210 and 312 nm scispace.comnih.gov.
The mobile phase system employed for this separation consisted of water with 0.1% trifluoroacetic acid (solvent A) and acetonitrile with 0.1% trifluoroacetic acid (solvent B) nih.gov. A specific gradient elution program was developed to achieve separation of the isomers. The gradient started at 65% A and 35% B, held for one minute, then transitioned to 35% A and 65% B over 20 minutes, and finally increased to 17% A and 83% B over an additional 80 minutes scispace.comnih.gov. Under these conditions, this compound was observed to elute before its isomer, typically appearing at approximately 73% B between 45 and 50 minutes scispace.comnih.gov. Fractions corresponding to the separated isomers were collected and analyzed, often by LC/MS, to confirm their identity scispace.comnih.gov.
Detailed research findings on the preparative separation of NO2-cLA isomers highlight the effectiveness of this approach. From a typical reaction mixture (0.5 mmol scale) containing approximately 50% product, preparative separation of a 48 mg portion yielded specific amounts of the isomers scispace.com.
| Isomer | Recovered Material (mg) | Recovery of Injected Material (%) | Yield Based on Starting Material (%) |
| This compound | 6.9 | 28.8 | 8.2 |
| 9-NO2-cLA | 10.0 | 41.7 | 12.3 |
| Mixed-isomer | 1.8 | 7.5 | - |
These results demonstrate that preparative reversed-phase HPLC is a viable method for obtaining purified samples of this compound and its regioisomer from synthesis mixtures, although the recovery and yield can vary.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-layer chromatography (TLC) serves as a simple yet effective technique for monitoring the progress of reactions that produce this compound. By tracking the appearance and disappearance of reactants and products, chemists can determine the optimal reaction time and assess the purity of the crude product before further purification scispace.comnih.gov.
In the context of biomimetic nitration of CLA, TLC is utilized to follow the conversion of the starting material to nitrated products scispace.comnih.gov. The reaction mixture is periodically sampled and spotted onto a TLC plate. The plate is then developed using an appropriate solvent system.
Detection of the compounds on the TLC plate is commonly achieved by their UV activity, as conjugated dienes, including those in NO2-cLA, absorb UV light scispace.comnih.gov. Additionally, the presence of nitro-containing compounds can be specifically detected using visualization reagents like Griess reagent scispace.comnih.gov. A positive reaction with Griess reagent indicates the presence of nitrites or nitro compounds, confirming the formation of the desired products scispace.comnih.gov.
Monitoring the reaction by TLC until the products are observed to be both UV-active and positive to Griess reagent provides a clear indication that the nitration has occurred and the nitrodiene products, including this compound, have formed scispace.comnih.gov. This allows for timely quenching and workup of the reaction, facilitating the isolation of the product mixture for subsequent purification steps scispace.comnih.gov.
Metabolism and Biotransformation of 12 No2 Cla
Enzymatic and Non-Enzymatic Metabolic Pathways
Nitro-fatty acids like 12-NO2-cLA are considered reactive lipid species, often formed through non-enzymatic oxidation of polyunsaturated fatty acids by reactive nitrogen species such as nitric oxide (NO) and nitrogen dioxide (•NO2). mdpi.comconicet.gov.ar The formation of nitrated cLA, including this compound, has been detected in vivo in activated macrophages under inflammatory conditions and in the gastric compartment following the ingestion of cLA and nitrite (B80452). mdpi.com Enzymatic pathways are also involved in the metabolism of nitro-fatty acids. For instance, prostaglandin (B15479496) reductase 1 (PTGR1) has been shown to reduce nitro-fatty acids, including nitro-oleic acid (NO2-OA), to electrophilic nitroalkanes. conicet.gov.arnih.gov While the direct enzymatic formation of this compound is linked to reactions involving reactive nitrogen species and potentially peroxidases or globins, its subsequent metabolism involves enzymatic transformations. imrpress.comoup.com
Beta-Oxidation and Formation of Shorter-Chain Nitro-Fatty Acid Metabolites
A significant metabolic fate of this compound is its subjection to beta-oxidation. mdpi.comnih.govimrpress.comashpublications.orgashpublications.org This process, typical for fatty acids, leads to the stepwise removal of two-carbon units from the carboxyl end, resulting in the formation of shorter-chain nitro-fatty acid metabolites. Studies have detected dinor (C16), tetranor (C14), and hexanor (C12) nitro-fatty acid species as metabolites of nitro-oleic acid and similar metabolites have been described for NO2-cLA. conicet.gov.arnih.gov These shorter-chain nitro-derivatives have been observed in animal models of inflammation and in healthy human urine. conicet.gov.arimrpress.comashpublications.orgashpublications.org Beta-oxidation of nitro-fatty acids is reported to terminate at the site of acyl-chain nitration. nih.govnih.gov The presence of these beta-oxidation metabolites in urine is considered an indicator of the systemic levels of bioactive nitrated fatty acids delivered to tissues. ashpublications.orgashpublications.org
| Metabolite Class | Carbon Chain Length | Detection Source |
| Parent Nitro-Fatty Acid | C18 | Plasma, Urine, Tissues |
| Dinor Nitro-Fatty Acid | C16 | Animal Models, Human Urine conicet.gov.arnih.govashpublications.orgconicet.gov.arresearchgate.net |
| Tetranor Nitro-Fatty Acid | C14 | Animal Models, Human Urine conicet.gov.arnih.govashpublications.orgconicet.gov.arresearchgate.net |
| Hexanor Nitro-Fatty Acid | C12 | Animal Models, Human Urine conicet.gov.arnih.govashpublications.orgresearchgate.net |
Incorporation into Complex Lipids and Lipid-Esterified Forms
This compound and its metabolites can be incorporated into complex lipids, such as phospholipids (B1166683) and triglycerides. mdpi.comnih.govimrpress.comoup.comnih.govbiorxiv.org This esterification into complex lipids represents a reservoir for nitro-fatty acids and can influence their distribution and half-life in the body. nih.govoup.com Esterified forms of nitro-fatty acids can be generated either by direct nitration of the esterified fatty acyl moiety or by the incorporation of free nitro-fatty acids into existing lipid structures. nih.gov The presence of nitro-fatty acids in complex lipids allows for their transport within lipoproteins and potential delivery to remote tissues. conicet.gov.ar Lipase action can subsequently release the electrophilic nitro-fatty acid species from these complex lipids. mdpi.comconicet.gov.ar
Advanced Research Perspectives and Methodological Challenges in 12 No2 Cla Studies
Elucidation of Undiscovered Protein Targets and Interaction Dynamics
The biological actions of 12-NO2-cLA are mediated through its interaction with a diverse array of protein targets. Nitroalkylation, the primary mechanism of interaction, involves the covalent modification of susceptible amino acid residues, notably cysteine and histidine pnas.orgfrontiersin.orgmdpi.comcardiff.ac.ukfrontiersin.orgnih.govconicet.gov.aroup.com. While several key protein targets have been identified, including Keap1 (leading to Nrf2 activation), PPARγ, NF-κB, STING, soluble epoxide hydrolase (sEH), and heat shock factor-1 (HSF-1), the full spectrum of proteins modified by this compound in complex biological systems remains to be fully elucidated pnas.orgfrontiersin.orgmdpi.comcardiff.ac.ukfrontiersin.orgmdpi.comahajournals.org.
Investigating the interaction dynamics involves understanding the kinetics and thermodynamics of the reversible Michael addition. Studies with low molecular weight thiols and human serum albumin have demonstrated that NO2-cLA exhibits reversible biphasic kinetics, indicating the presence of two electrophilic centers capable of reacting with thiols nih.govresearchgate.net. This differential reactivity contributes to the complexity of its interactions within the cellular environment. Further research is needed to identify novel protein targets and precisely characterize the dynamic nature of this compound binding, including the on- and off-rates of nitroalkylation for specific proteins under varying physiological and pathological conditions.
Investigating the Reversibility and Specificity of Nitroalkylation in Complex Biological Systems
A critical aspect of this compound signaling is the reversible nature of the nitroalkylation reaction mdpi.comcardiff.ac.ukfrontiersin.orgnih.govconicet.gov.aroup.comnih.govconicet.gov.ar. This reversibility allows nitro-fatty acids to act as dynamic regulators of protein function rather than causing irreversible modifications mdpi.comnih.govconicet.gov.ar. The reaction primarily targets cysteine thiols due to their high nucleophilicity, but interactions with histidine and lysine (B10760008) residues have also been reported frontiersin.orgmdpi.comfrontiersin.orgnih.govconicet.gov.aroup.comcsic.es.
The specificity of nitroalkylation in complex biological systems is influenced by several factors, including the local chemical environment of the nucleophilic residue, protein conformation, and potentially the specific isomer of the nitro-fatty acid frontiersin.orgfrontiersin.org. The presence of cysteine-δ-adducts of NO2-cLA in human urine provides compelling evidence for the occurrence and reversibility of this reaction in vivo nih.govresearchgate.netconicet.gov.arresearchgate.net. Furthermore, cellular redox status and the presence of reactive oxygen and nitrogen species can impact the stability of nitroalkylation adducts, potentially leading to the release of free nitroalkenes from modified proteins under conditions of nitro-oxidative stress nih.govresearchgate.net. Elucidating the precise determinants of specificity and reversibility in the crowded and dynamic cellular milieu presents a significant methodological challenge.
Development of Novel Analytical Tools for In Situ and Real-Time Monitoring of this compound Dynamics
Current research on NO2-FAs, including this compound, heavily relies on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification in biological samples researchgate.netnih.govresearchgate.netconicet.gov.arresearchgate.netashpublications.org. HPLC-MS/MS and NMR spectroscopy are valuable for structural characterization and isomer differentiation nih.govresearchgate.net. The detection of nitro-fatty acid-cysteine adducts using mass spectrometry provides evidence of protein modification nih.govresearchgate.netconicet.gov.arresearchgate.net.
However, monitoring the dynamic interactions of this compound with its targets in situ and in real-time remains a significant challenge. The development of novel analytical tools, such as fluorescent probes or biosensors specifically designed to detect and track this compound and its protein adducts within living cells and tissues, is crucial for gaining a deeper understanding of its rapid formation, distribution, metabolism, and interaction dynamics. Such tools would enable the visualization of nitroalkylation events in real-time, providing unprecedented insights into the spatial and temporal aspects of this compound signaling.
Exploration of Isomer-Specific Biological Activities and Differential Signaling
Conjugated linoleic acid (CLA) exists as several positional and geometric isomers, and nitration can occur at different positions within the conjugated diene system, leading to the formation of various nitro-CLA isomers, including 9-NO2-CLA and this compound nih.govnih.govresearchgate.net. These positional isomers are formed with comparable efficiency during CLA nitration nih.gov.
Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights
Computational chemistry and molecular modeling play an increasingly important role in complementing experimental studies of this compound. These approaches can provide detailed mechanistic insights into the reactions and interactions of nitro-fatty acids at the molecular level nih.govresearchgate.netresearchgate.net.
Computational modeling has been successfully applied to study the Michael addition of thiols to NO2-cLA, providing support for proposed reaction mechanisms and revealing characteristics of transition states and intermediates that are difficult to probe experimentally nih.govresearchgate.net. Furthermore, computational methods can be used to assess the relative electrophilicity of different nitro-fatty acid isomers and predict their reactivity with various nucleophiles researchgate.net. Molecular modeling techniques, such as molecular dynamics simulations, can offer insights into the binding of this compound to protein targets, the conformational changes induced by nitroalkylation, and the impact of these modifications on protein function. Integrating computational and experimental approaches is essential for a comprehensive understanding of this compound's molecular mechanisms of action.
Role of this compound in Cross-Talk Between Cellular Redox and Nitrogen Oxide Signaling
This compound is intrinsically linked to both cellular redox state and nitrogen oxide signaling. Its formation is a direct result of the interaction between unsaturated fatty acids like CLA and reactive nitrogen species derived from nitric oxide, particularly under conditions of oxidative and inflammatory stress pnas.orgnih.govfrontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.netconicet.gov.arfrontiersin.orgnih.govmdpi.comresearchgate.netashpublications.orgresearchgate.netimrpress.com.
As an activator of the Nrf2 pathway, this compound plays a role in the cellular antioxidant response, promoting the expression of cytoprotective genes nih.govfrontiersin.orgmdpi.comashpublications.orgmdpi.com. Concurrently, it inhibits the NF-κB pathway, a central regulator of inflammatory responses nih.govfrontiersin.orgmdpi.comfrontiersin.orgahajournals.orgashpublications.org. This dual action highlights its role in modulating the balance between pro-inflammatory and anti-inflammatory signaling, which is closely intertwined with redox homeostasis. Furthermore, NO2-FAs can influence nitric oxide metabolism by regulating NOS enzymes and can even act as NO donors themselves, adding another layer to the cross-talk between nitro-fatty acids and nitrogen oxide signaling mdpi.comconicet.gov.arcsic.esresearchgate.net. The reversible nitroalkylation of redox-sensitive cysteine residues on key signaling proteins is a crucial mechanism through which this compound integrates and modulates cellular responses to redox and nitrogen oxide cues frontiersin.orgmdpi.comcardiff.ac.uknih.govconicet.gov.aroup.commdpi.comresearchgate.netmdpi.com. Understanding the intricate details of this cross-talk is vital for comprehending the full biological impact of this compound.
Q & A
Q. Table 1. Key Parameters for this compound Synthesis
Q. Table 2. Isomer-Specific Metabolic Rates
| Isomer | Half-Life (RAW264.7 Cells) | Primary Metabolite |
|---|---|---|
| 9-NO2-CLA | 120 ± 15 min | Dihydro-9-NO2-CLA |
| This compound | 45 ± 10 min | Dihydro-12-NO2-CLA |
| Data sourced from LC-MS time-course analyses . |
Guidance for Contradiction Analysis
- Step 1 : Replicate experiments under standardized conditions (e.g., buffer pH, cell passage number).
- Step 2 : Use computational models to isolate electronic vs. steric factors in reactivity .
- Step 3 : Apply meta-analysis to reconcile divergent in vivo/in vitro results (e.g., tissue-specific metabolism).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
